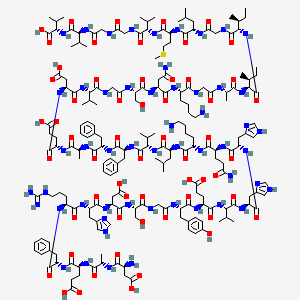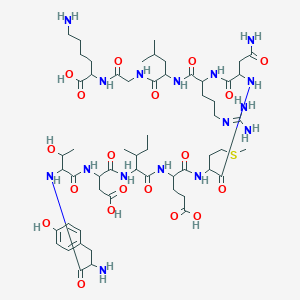
Kv3, Channel Containing Protein 567-585
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kv3, Channel Containing Protein (567-585) corresponds to amino acids 567 to 585 fragment of the Kv3.1b channel containing protein. Kv3 channel protein is expressed by parvalbumin (PV)-containing pallidal neurons .
科学的研究の応用
Contribution to Neuronal Excitability
The Kv3 channel, particularly Kv3.1 and Kv3.2 proteins, plays a significant role in neuronal excitability. These proteins are critical in mediating currents that facilitate the repolarization of action potentials, allowing neurons to fire at high frequencies. They are particularly prominent in fast-spiking interneurons of the cortex and hippocampus and in neurons in the globus pallidus. These channels are essential for maintaining the fidelity of synaptic transmission and neuronal communication (Rudy et al., 1999).
Differential Subcellular Localization
Kv3.1 channel isoforms, due to alternative splicing, exhibit distinct subcellular localizations in neurons. These differences in localization are crucial for their function in neuronal signaling. For instance, Kv3.1a and Kv3.1b isoforms show differential expression in somatodendritic and axonal membranes, influencing their role in action potential propagation and synaptic transmission (Ozaita et al., 2002).
Role in High-Frequency Firing and Neurotransmitter Release
Kv3 channels, particularly Kv3.1 to Kv3.4, are uniquely associated with the ability of neurons to fire action potentials and release neurotransmitters at high rates. These channels enable rapid repolarization of action potentials, supporting high-frequency firing in various neuronal populations, such as auditory brain stem neurons and GABAergic interneurons. They are also involved in the regulation of neurotransmitter release at neuronal terminals (Kaczmarek & Zhang, 2017).
Implications in Neurological Disorders
Mutations or abnormal regulation of Kv3 channels have been linked to various neurological disorders, including ataxias, epilepsies, schizophrenia, and Alzheimer's disease. These channels' unique properties and distribution in the nervous system suggest their significant role in neuronal function and pathology (Serrano-Albarrás et al., 2018).
Influence on Cortical EEG Patterns and Seizure Susceptibility
Kv3.2 channels, in particular, have been found to influence cortical EEG patterns and increase susceptibility to epileptic seizures. Disruption in these channels can lead to alterations in cortical inhibitory mechanisms, impacting overall brain function and contributing to seizure genesis (Lau et al., 2000).
特性
分子式 |
C₉₃H₁₅₆N₂₄O₂₈S₂ |
|---|---|
分子量 |
2122.50 |
配列 |
One Letter Code: CKESPVIAKYMPTEAVRVT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






